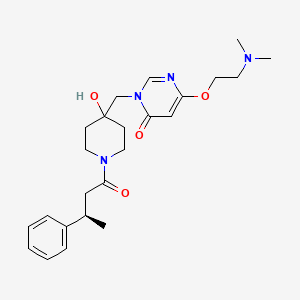
N-Benzyl-1-(5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazol-2-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-1-(5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazol-2-yl)ethanamine is a complex organic compound featuring a benzyl group, a dichloropyridinyl thioether, a nitrothiazole, and an ethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1-(5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazol-2-yl)ethanamine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with a halogenated nitro compound under basic conditions.
Introduction of the Dichloropyridinyl Group: The dichloropyridinyl group is introduced via a nucleophilic substitution reaction, where the thiazole compound reacts with 3,5-dichloropyridine in the presence of a base.
Benzylation: The benzyl group is introduced through a benzylation reaction, typically using benzyl chloride and a strong base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether and amine groups.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The dichloropyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Bases like sodium hydride or potassium carbonate are commonly used in substitution reactions.
Major Products
Oxidation: Oxidation of the thioether group can yield sulfoxides or sulfones.
Reduction: Reduction of the nitro group results in the formation of an amine.
Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Benzyl-1-(5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazol-2-yl)ethanamine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe due to its unique structure.
Medicine: Research into its pharmacological properties could reveal potential therapeutic uses.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of N-Benzyl-1-(5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazol-2-yl)ethanamine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-1-(5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazol-2-yl)ethanamine: shares structural similarities with other thiazole and pyridine derivatives.
This compound: can be compared to compounds like 3,5-dichloropyridine and nitrothiazole derivatives.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H14Cl2N4O2S2 |
|---|---|
Peso molecular |
441.4 g/mol |
Nombre IUPAC |
N-benzyl-1-[5-(3,5-dichloropyridin-4-yl)sulfanyl-4-nitro-1,3-thiazol-2-yl]ethanamine |
InChI |
InChI=1S/C17H14Cl2N4O2S2/c1-10(21-7-11-5-3-2-4-6-11)16-22-15(23(24)25)17(27-16)26-14-12(18)8-20-9-13(14)19/h2-6,8-10,21H,7H2,1H3 |
Clave InChI |
GGPOAYIDLCXQGN-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC(=C(S1)SC2=C(C=NC=C2Cl)Cl)[N+](=O)[O-])NCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


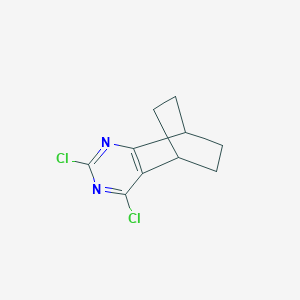

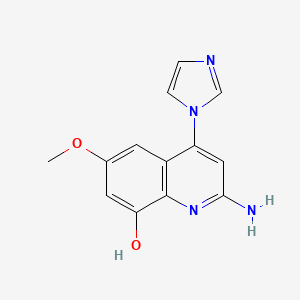
![6,7-Dibromo-2-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B15223263.png)
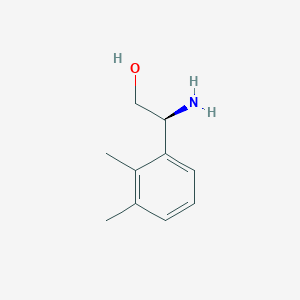
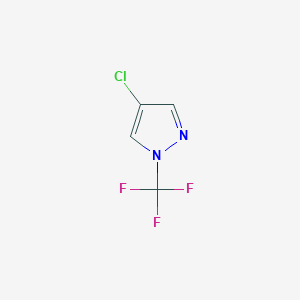

![5-(Chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B15223285.png)
